4-(4-Chlorobenzoyl)oxolan-2-one

Description

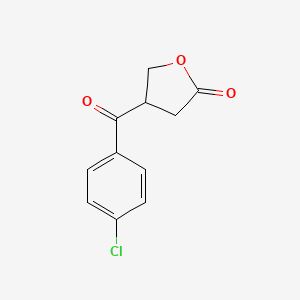

4-(4-Chlorobenzoyl)oxolan-2-one is a γ-lactone derivative featuring a 4-chlorobenzoyl substituent at the 4-position of the oxolan-2-one (tetrahydrofuran-2-one) ring. The 4-chlorobenzoyl group introduces electron-withdrawing properties, influencing its physicochemical behavior, such as solubility and stability.

Properties

CAS No. |

21034-24-2 |

|---|---|

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

4-(4-chlorobenzoyl)oxolan-2-one |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2 |

InChI Key |

VQDBQMGPRBTKAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazide Derivatives with 4-Chlorobenzoyl Groups

Several 4-chlorobenzoyl-containing thiosemicarbazides (e.g., compounds 11–14 from ) share the 4-chlorobenzoyl motif but differ in their core structures and substituents.

| Compound Name | Core Structure | Substituents | CAS Number | Yield (%) |

|---|---|---|---|---|

| 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2-fluorophenyl | 894226-79-0 | 93 |

| 1-(4-Chlorobenzoyl)-4-(2,4-difluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-difluorophenyl | 891552-00-4 | 85 |

| 1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-dichlorophenyl | 891643-33-7 | 90 |

Key Differences :

- The oxolan-2-one core in 4-(4-Chlorobenzoyl)oxolan-2-one contrasts with the thiosemicarbazide backbone in compounds 11–14 , leading to distinct electronic and steric profiles.

- Thiosemicarbazides are more polar due to the –NH–C(=S)–NH– linkage, whereas the lactone ring in oxolan-2-one derivatives enhances hydrolytic stability .

Oxolan-2-One Alkaloids from Pilocarpus microphyllus

Natural oxolan-2-one alkaloids, such as pilocarpine (PIL) and epiisopiloturine (EPI) , share the oxolan-2-one core but differ in substituents. PIL features a 3-ethyl-4-(imidazolylmethyl) group, while EPI has a 3-(hydroxy(phenyl)methyl) substitution (). These alkaloids exhibit cholinergic activity, unlike this compound, which lacks the imidazole moiety critical for muscarinic receptor binding .

| Compound Name | Core Structure | Substituents | Bioactivity |

|---|---|---|---|

| Pilocarpine | Oxolan-2-one | 3-Ethyl, 4-(1-methylimidazol-5-yl)methyl | Cholinergic agonist |

| This compound | Oxolan-2-one | 4-Chlorobenzoyl | Undetermined (research) |

Key Differences :

- The 4-chlorobenzoyl group in the synthetic compound introduces a planar aromatic system, whereas PIL/EPI’s imidazole and hydroxybenzyl groups enable hydrogen bonding and receptor interactions .

Phenofibrate Derivatives

Choline Phenofibrate () contains a 4-(4-chlorobenzoyl)phenoxy group linked to a propanoate moiety. However, its esterified phenoxy-propanoate structure contrasts with the lactone ring in this compound, resulting in different metabolic pathways and bioavailability .

| Compound Name | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Choline Phenofibrate | Phenoxy-propanoate | 4-(4-Chlorobenzoyl)phenoxy | Lipid-lowering drug |

| This compound | Oxolan-2-one | 4-Chlorobenzoyl | Research compound |

Key Differences :

- Phenofibrate’s ester linkage facilitates hydrolysis to active metabolites, whereas the lactone ring in oxolan-2-one derivatives may offer slower degradation .

Research Findings and Implications

- Synthetic Utility : The high yields of thiosemicarbazides () suggest that introducing electron-withdrawing groups (e.g., Cl, F) on the benzoyl ring enhances reaction efficiency, a strategy applicable to this compound synthesis.

- Biological Relevance: The 4-chlorobenzoyl group’s presence in both Phenofibrate (clinical use) and thiosemicarbazides (bioactive scaffolds) underscores its versatility in drug design .

- Structural Insights : NMR and LC-MS data from alkaloids () provide methodologies for characterizing this compound, particularly in confirming stereochemistry and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.